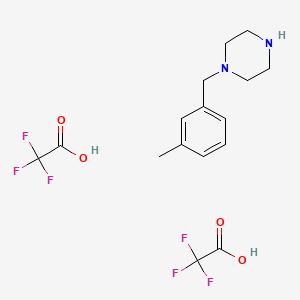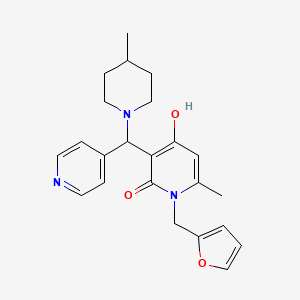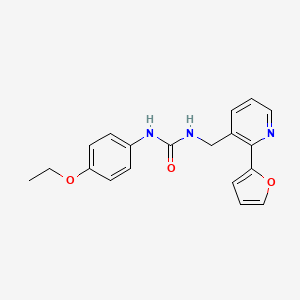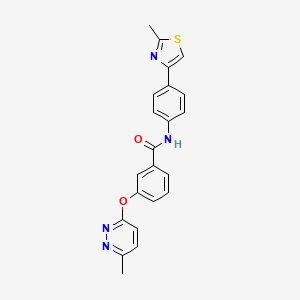
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Methylbenzyl)piperazine” is an organic compound with the empirical formula C12H18N2 . It’s a derivative of benzylpiperazine and has been sold as a designer drug . The CAS number for this compound is 5321-48-2 .
Molecular Structure Analysis
The molecular weight of “1-(3-Methylbenzyl)piperazine” is 190.28 . The InChI code for this compound is 1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 .Physical And Chemical Properties Analysis
The compound is a solid with a refractive index of n20/D 1.5400 (lit.) and a density of 1.001 g/mL at 25 °C (lit.) . It has a boiling point of 256-257 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Evaluation for Antimicrobial Activity
Research conducted by Jadhav et al. (2017) involved the synthesis of a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides among other substitutions. These compounds were evaluated for their antimicrobial activities, showing moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Coordination Polymers and Ligand Geometry
Beeching et al. (2014) explored the preparation of Ag(I) coordination polymers using bis-(cyanobenzyl)piperazine ligands, which resulted in structures with varied dimensionality influenced by ligand geometry, stoichiometry, and the nature of coordinating anions and solvent molecules. This study highlights the application of piperazine derivatives in the construction of complex coordination polymers with potential applications in materials science (Beeching, Hawes, Turner, & Batten, 2014).
Antimigraine Drug Synthesis
A noteworthy application is in the synthesis of antimigraine drugs, as demonstrated by Narsaiah and Kumar (2010), who achieved the synthesis of the antimigraine drug lomerizine with high yields. This process underscores the role of piperazine derivatives in pharmaceutical manufacturing (Narsaiah & Kumar, 2010).
Biological Activities of Piperazine Derivatives
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which showed significant antibacterial efficacy and biofilm inhibition activities. These compounds were also studied for their inhibitory activity against MurB enzyme, a target for antibacterial drug discovery (Mekky & Sanad, 2020).
DNA Binding and Antibacterial Activity
Jayamani et al. (2014) synthesized mononuclear copper(II) complexes of acyclic Schiff's base ligands, demonstrating their DNA binding, cleavage activity, and antibacterial properties. This research illustrates the multifunctional capacity of piperazine derivatives in bioinorganic chemistry and potential therapeutic applications (Jayamani, Thamilarasan, Sengottuvelan, Manisankar, Kang, Kim, & Ganesan, 2014).
Mécanisme D'action
Safety and Hazards
The compound is classified under GHS07 and has the following hazard statements: H302 - H315 - H319 - H335 . This means it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2C2HF3O2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDNEKJSKANID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2885995.png)


![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)


![1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea](/img/structure/B2886001.png)
![5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886003.png)
![1-[(2-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2886007.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2886008.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2886013.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2886015.png)
![1-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2886017.png)